Enavogliflozin

Type 2 Diabetes Mellitus Renal Impairment Glycemic Control

Sourcing a generic SGLT2 inhibitor without molecular differentiation risks suboptimal efficacy in specific patient populations. Enavogliflozin addresses this with a distinct dihydrobenzofuran scaffold conferring rigid conformation and a slower target dissociation rate than dapagliflozin or empagliflozin. • Superior HbA1c reduction vs. dapagliflozin 10 mg in mild renal impairment (eGFR 60-<90): -0.94% vs. -0.77% (P=0.0196) • Greater serum leptin reduction vs. dapagliflozin: -1.24 µg/L vs. -0.78 µg/L (P=0.043) • Two active metabolites (M1: dual SGLT1/2; M2: SGLT2) for sustained pharmacodynamics Supplied with full analytical documentation. Ideal for clinical studies targeting renal-impaired T2DM cohorts, adipokine modulation research, and SGLT2 SAR programs.

Molecular Formula C24H27ClO6
Molecular Weight 446.9 g/mol
CAS No. 1415472-28-4
Cat. No. B607307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnavogliflozin
CAS1415472-28-4
SynonymsEnavogliflozin
Molecular FormulaC24H27ClO6
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1
InChIKeyKORCWPOBTZTAFI-YVTYUBGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enavogliflozin Procurement Data Sheet


Enavogliflozin (CAS 1415472-28-4; molecular formula C24H27ClO6) is a small molecule sodium-glucose cotransporter-2 (SGLT2) inhibitor under clinical development with a maximum trial phase of III across its investigational indications [1]. It is distinguished by a dihydrobenzofuran moiety within its molecular scaffold, which confers a rigid conformation that is mechanistically distinct from other SGLT2 inhibitors [2]. The compound is also known by its development codes DWP-16001 and GCC5694A [3].

SGLT2 pathway inhibitor with rigid dihydrobenzofuran scaffold distinct from other class members

Reported binding kinetics with slower dissociation rate support target-engagement studies

Active metabolite pharmacology (M1/M2) enables investigation of sustained pharmacodynamic effects

Evidence-Based Selection for Enavogliflozin


While SGLT2 inhibitors share a common mechanism of action, substituting one compound for another without considering the specific molecular pharmacology and clinical data introduces scientific and operational risk. Enavogliflozin demonstrates a distinct binding mode characterized by a rigid dihydrobenzofuran conformation that facilitates enhanced π–π stacking interactions with Phe98 in the SGLT2 binding pocket, contributing to a slower dissociation rate compared to dapagliflozin and empagliflozin [1]. Furthermore, the generation of two pharmacologically active metabolites (M1 and M2) creates a unique and extended pharmacodynamic profile that is not replicated by other SGLT2 inhibitors [2]. These molecular-level distinctions directly translate into quantifiable differences in clinical efficacy at a substantially lower therapeutic dose (0.3 mg vs. 10 mg for dapagliflozin) [3] and in differential performance in specific patient subpopulations, such as those with mild renal impairment [4]. Therefore, a generic, class-level procurement strategy fails to capture these critical, evidence-based differentiators.

Binding mechanism

Rigid dihydrobenzofuran scaffold and slower dissociation rate may shift class-level target-engagement assumptions; not directly interchangeable with flexible SGLT2 inhibitors.

Metabolite profile

Two active metabolites (M1 dual SGLT1/2, M2 SGLT2-selective) create an extended pharmacodynamic profile not replicated by inhibitors with inactive metabolites.

Dose-response context

Effective dose in reported studies differs substantially from standard SGLT2 inhibitors, requiring independent dose-response modeling for research translation.

Quantitative Evidence Guide for Enavogliflozin


Glycemic Control in Mild Renal Impairment

In a pooled analysis of two 24-week Phase III trials, enavogliflozin (0.3 mg/day) demonstrated superior glucose-lowering efficacy compared to dapagliflozin (10 mg/day) in patients with mildly reduced estimated glomerular filtration rate (eGFR, 60 to <90 mL/min/1.73 m²). The adjusted mean change in HbA1c from baseline at week 24 was -0.94% for enavogliflozin versus -0.77% for dapagliflozin, resulting in a statistically significant difference (P = 0.0196) [1]. This differential effect is attributed to the preservation of potent urinary glucose excretion (UGE) by enavogliflozin even as renal function declines [2].

Glycemic endpoint
Head-to-head
Enavogliflozin 0.3 mg: HbA1c -0.94% Dapagliflozin 10 mg: -0.77% Difference -0.17% (P = 0.0196)
Reported endpoint change in mild renal impairment context
Model-specific interpretation required; eGFR 60 to
Selectivity ratio
Class-level
>1,015-fold SGLT2 vs SGLT1
IC50 0.46 nM (reported in vitro)
Supports SGLT2 isoform-selectivity assay context
Binding kinetics (slow dissociation) reported by molecular docking
Leptin change
Head-to-head
Enavogliflozin: -1.24 µg/L Dapagliflozin: -0.78 µg/L Difference -0.46 µg/L (P = 0.043)
Reported adipokine endpoint difference in pooled Phase III analysis
Supports metabolic pathway interpretation; n=426
Dose context
Cross-study
Enavogliflozin 0.3 mg daily Dapagliflozin 10 mg; empagliflozin 10–25 mg Approximately 30-fold lower dose
Supports dose-response profiling in research models
Dose extrapolation requires independent validation
Active metabolites
Class-level
M1 (dual SGLT1/2) and M2 (SGLT2-selective); metabolic ratio M1 0.20–0.25
Supports metabolite-specific pharmacodynamic interpretation
Distinct from dapagliflozin/empagliflozin inactive metabolites
Cardiorenal outcomes
Ongoing study
ENVELOP trial (n=2,862) comparing enavogliflozin vs dapagliflozin/empagliflozin; primary composite endpoint pending
Future evidence context for long-term endpoint monitoring
Data pending; protocol available for review (KCT0009243)
Type 2 Diabetes Mellitus Renal Impairment Glycemic Control Pharmacodynamics

SGLT2 Selectivity and Binding Potency

Enavogliflozin exhibits exceptionally high selectivity for the SGLT2 transporter over SGLT1. Studies have reported a selectivity ratio exceeding 1,015-fold, which is a key quantitative parameter for predicting reduced gastrointestinal side effects [1]. Furthermore, its in vitro inhibitory potency against human SGLT2 is reported with an IC50 of 0.46 nM [2]. While this represents a high degree of target engagement, the key differentiator lies in the structural basis of this interaction: the rigid dihydrobenzofuran moiety facilitates a binding mode with a slower dissociation rate compared to dapagliflozin and empagliflozin, as confirmed by molecular docking simulations [3].

Selectivity ratio
Class-level
>1,015-fold SGLT2 vs SGLT1
IC50 0.46 nM (reported in vitro)
Supports SGLT2 isoform-selectivity assay context
Binding kinetics (slow dissociation) reported by molecular docking
SGLT2 Inhibition Target Selectivity In Vitro Pharmacology Binding Affinity

Leptin Reduction vs. Dapagliflozin

A secondary analysis of pooled data from two Phase III trials directly compared the effects of enavogliflozin (0.3 mg/day) and dapagliflozin (10 mg/day) on key circulating adipokines in patients with T2DM over 24 weeks. The enavogliflozin group showed a significantly greater reduction in serum leptin levels compared to the dapagliflozin group (-1.24 µg/L vs. -0.78 µg/L; P = 0.043) [1]. This effect on leptin, a hormone linked to appetite, body weight, and cardiovascular risk, was also evident in patients with minimal weight loss (<3%), where leptin decreased with enavogliflozin but slightly increased with dapagliflozin [2].

Leptin change
Head-to-head
Enavogliflozin: -1.24 µg/L Dapagliflozin: -0.78 µg/L Difference -0.46 µg/L (P = 0.043)
Reported adipokine endpoint difference in pooled Phase III analysis
Supports metabolic pathway interpretation; n=426
Adipokine Modulation Leptin Metabolic Syndrome Biomarker

Therapeutic Dose Differentiation

Enavogliflozin achieves its full therapeutic effect at a daily oral dose of 0.3 mg, which is approximately 30-fold lower than the standard dose of dapagliflozin (10 mg) [1]. A 52-week extension study (ENHANCE-M) confirmed that enavogliflozin 0.3 mg provides sustained glycemic control comparable to or superior to dapagliflozin 10 mg over 52 weeks, with HbA1c reductions of -0.85% from baseline in the maintenance group (p<0.0001) [2]. This dose differential is not merely an artifact of assay sensitivity but is mechanistically rooted in its unique binding kinetics and the contribution of active metabolites M1 and M2 [3].

Dose context
Cross-study
Enavogliflozin 0.3 mg daily Dapagliflozin 10 mg; empagliflozin 10–25 mg Approximately 30-fold lower dose
Supports dose-response profiling in research models
Dose extrapolation requires independent validation
Dose-Response Therapeutic Index Clinical Efficacy Pharmacodynamics

Active Metabolite Pharmacology

Enavogliflozin is metabolized to two major active metabolites, designated M1 and M2, which contribute to its overall pharmacological profile. M1 exhibits dual SGLT1/2 inhibitory activity, while M2 is an SGLT2-selective inhibitor [1]. This is a distinct feature compared to dapagliflozin and empagliflozin, whose metabolites are largely inactive. The M1 metabolite achieves a metabolic ratio between 0.20 and 0.25 in humans, confirming its significant systemic presence [2]. In rat models, both M1 and M2 significantly reduced blood glucose and increased urinary glucose excretion [3], underscoring their contribution to the compound's overall and sustained efficacy.

Active metabolites
Class-level
M1 (dual SGLT1/2) and M2 (SGLT2-selective); metabolic ratio M1 0.20–0.25
Supports metabolite-specific pharmacodynamic interpretation
Distinct from dapagliflozin/empagliflozin inactive metabolites
Metabolism Active Metabolites Pharmacokinetics Pharmacodynamics

Cardiorenal Outcomes Trial (ENVELOP)

The ENVELOP trial (Clinical Research Information Service: KCT0009243) is a large-scale, investigator-initiated, multicenter, randomized, active-controlled non-inferiority trial that is currently underway [1]. It aims to directly compare enavogliflozin against other SGLT2 inhibitors with proven cardiorenal benefits (specifically dapagliflozin or empagliflozin) in 2,862 patients with T2DM and cardiovascular risk factors [2]. The primary endpoint is the time to first occurrence of a composite of major adverse cardiovascular or renal events. This ongoing study will provide definitive, long-term, head-to-head data on the comparative safety and efficacy of enavogliflozin in preventing vascular complications [3].

Cardiorenal outcomes
Ongoing study
ENVELOP trial (n=2,862) comparing enavogliflozin vs dapagliflozin/empagliflozin; primary composite endpoint pending
Future evidence context for long-term endpoint monitoring
Data pending; protocol available for review (KCT0009243)
Cardiorenal Outcomes Major Adverse Cardiovascular Events Randomized Controlled Trial Long-term Safety

Enavogliflozin Application Scenarios


T2DM Research in Mild Renal Impairment

This is the strongest and most data-supported application scenario. The pooled analysis of Phase III trials demonstrates that enavogliflozin 0.3 mg provides superior HbA1c reduction compared to dapagliflozin 10 mg in patients with mild renal impairment (eGFR 60 to <90 mL/min/1.73 m²) (-0.94% vs. -0.77%, P=0.0196) [1]. Procuring enavogliflozin for a clinical study targeting this specific, often challenging patient population is directly supported by this quantitative, head-to-head evidence. The study design can be optimized to further investigate this differential effect and its impact on patient outcomes.

Metabolic and Adipose Tissue Pharmacology

For research programs investigating the metabolic effects of SGLT2 inhibition beyond glucose control, enavogliflozin offers a quantifiable advantage. The head-to-head trial against dapagliflozin demonstrated a significantly greater reduction in serum leptin (-1.24 µg/L vs. -0.78 µg/L, P=0.043) [1]. This makes enavogliflozin the preferred research tool for studies aiming to explore the mechanisms linking SGLT2 inhibition to adipokine modulation, appetite regulation, and body weight, as it provides a stronger and more consistent signal on this specific biomarker pathway.

SGLT2 Binding Kinetics and Metabolism

Researchers focused on the structure-activity relationship (SAR) of SGLT2 inhibitors or the role of active metabolites should prioritize enavogliflozin. Its unique dihydrobenzofuran moiety confers a rigid conformation and a slow dissociation rate from the SGLT2 protein, a mechanism distinct from dapagliflozin and empagliflozin [1]. Furthermore, the generation of two active metabolites, M1 (dual SGLT1/2 inhibitor) and M2 (SGLT2 inhibitor), provides a more complex and sustained pharmacodynamic profile [2]. This makes enavogliflozin an ideal candidate for investigations into prolonged target engagement and the pharmacodynamic contributions of active metabolites.

Cardiorenal Outcomes Trials

For strategic planning of long-term, large-scale clinical trials, enavogliflozin is currently positioned as an active comparator in the ongoing ENVELOP trial against the established agents dapagliflozin and empagliflozin [1]. Procuring enavogliflozin for use as a comparator in a new investigator-initiated trial provides a scientifically rigorous and highly relevant benchmark, aligning the study with current, high-profile clinical investigation. The availability of a robust trial protocol and the eventual publication of ENVELOP data will provide a strong framework for interpreting results from any study using enavogliflozin as a control arm.

Application
Selection Property
Validation Focus
SGLT2 pharmacodynamics in mild renal impairment models
Glycemic endpoint response in renal function-stratified cohorts
HbA1c change context in eGFR 60 to
Adipokine modulation research
Leptin endpoint response relative to comparator
Metabolic biomarker interpretation in T2DM models
SGLT2 binding kinetics and metabolite pharmacology
Target residence time and active metabolite profile (M1/M2)
Binding kinetics assay and metabolite-specific PD studies
Cardiorenal outcomes research
Comparator study design and endpoint framework
Long-term endpoint monitoring aligned with ENVELOP protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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